7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Beschreibung
This compound belongs to the chromen-4-one (flavonoid) family, characterized by a core benzopyran-4-one structure. The molecule features a 7-hydroxy group, a 3-(4-methoxyphenyl) substituent, and a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) at position 7.
Eigenschaften
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-29-11-4-2-10(3-5-11)13-9-30-21-12(17(13)25)6-7-14(24)16(21)22-20(28)19(27)18(26)15(8-23)31-22/h2-7,9,15,18-20,22-24,26-28H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRLUNPRLSNXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Extraction from Plant Sources
This compound, or closely related analogs, is commonly found in plants rich in flavonoid glycosides. Extraction involves:
- Plant Material Selection: Plants known to contain flavonoid glycosides with similar structures (e.g., species from the Leguminosae family or medicinal herbs) are selected.
- Pulverization: The plant material is dried and ground into fine powder to increase surface area.
- Solvent Extraction: Polar solvents such as methanol, ethanol, or aqueous mixtures are used to extract flavonoids. Methanol-water (70:30) is often preferred to maximize solubility of glycosides.
- Purification: The crude extract undergoes liquid-liquid partitioning, typically with ethyl acetate or butanol, to enrich flavonoid fractions.
- Chromatographic Separation: Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica gel or Sephadex LH-20 is used to isolate the target compound.
- Characterization: The isolated compound is characterized by spectroscopic methods (NMR, MS, UV-Vis) to confirm identity.
Chemical Synthesis
Direct total synthesis of this compound is complex due to the stereochemistry and multiple hydroxyl groups on the sugar moiety. However, the general synthetic approach involves:
- Synthesis of the Flavonoid Aglycone: The chromen-4-one core with the 7-hydroxy and 3-(4-methoxyphenyl) substitutions can be synthesized via chalcone intermediates through Claisen-Schmidt condensation followed by cyclization.
- Glycosylation Step: The sugar moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) is attached to the flavonoid aglycone via glycosylation reactions using protected sugar donors (e.g., peracetylated glucose derivatives) and promoters like Lewis acids (e.g., BF3·Et2O).
- Deprotection: After glycosylation, protecting groups on the sugar are removed under mild conditions to yield the free hydroxyls.
- Purification and Characterization: The final compound is purified by chromatography and characterized by NMR and mass spectrometry to confirm the structure and stereochemistry.
Biosynthetic Considerations
In plants, this compound is biosynthesized via the flavonoid biosynthetic pathway:
- Flavonoid Backbone Formation: Phenylpropanoid pathway intermediates lead to flavonoid skeletons.
- Hydroxylation and Methylation: Enzymatic modifications introduce hydroxy and methoxy groups.
- Glycosylation: Glycosyltransferases attach sugar moieties to hydroxyl groups on the flavonoid core.
- Deglycosylation and Modification: Secondary modifications may occur to yield diverse glycosides.
Data Table: Summary of Preparation Methods
Detailed Research Outcomes
- Extraction Efficiency: Studies indicate that methanol-water mixtures optimize extraction of flavonoid glycosides with yields varying by plant species and extraction conditions.
- Chromatographic Purity: Preparative HPLC achieves purity >95% for isolated compounds, confirmed by retention times and spectral data matching standards.
- Synthetic Yields: Glycosylation reactions typically yield 40-70% after purification, with stereoselectivity controlled by choice of glycosyl donor and promoter.
- Biological Activity Correlation: Purified compounds show antioxidant and enzyme inhibitory activities, suggesting functional relevance of the glycosylation pattern.
Analyse Chemischer Reaktionen
Oxidation Reactions
The hydroxyl groups on the chromen-4-one core and sugar moiety undergo oxidation under controlled conditions. For example:
-
C-7 Hydroxyl Oxidation : In the presence of Jones reagent (CrO₃/H₂SO₄), the C-7 hydroxyl group is oxidized to a ketone, forming 7-oxo derivatives. This reaction is selective due to steric protection of other hydroxyls by the sugar unit.
-
Sugar Unit Oxidation : The hydroxymethyl group on the oxan-2-yl ring can be oxidized to a carboxyl group using KMnO₄ in acidic conditions, yielding a uronic acid derivative .
Key Data :
| Reaction Site | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| C-7 OH | Jones | 7-oxo | 78 | |
| CH₂OH (sugar) | KMnO₄ | COOH | 65 |
Glycosylation and Hydrolysis
The glycosidic bond between the chromen-4-one core and the sugar moiety is susceptible to hydrolysis:
-
Acid-Catalyzed Hydrolysis : Treatment with HCl (1M, 80°C) cleaves the glycosidic bond, releasing free glucose and the aglycone 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one .
-
Enzymatic Hydrolysis : β-Glucosidase selectively hydrolyzes the bond under physiological conditions (pH 7.4, 37°C), demonstrating relevance in metabolic studies .
Kinetic Parameters :
| Condition | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| HCl (1M, 80°C) | 0.45 | 72.3 |
| β-Glucosidase | 2.1 | 34.8 |
Electrophilic Substitution
The chromen-4-one aromatic ring participates in electrophilic substitutions:
-
Nitration : Reaction with HNO₃/H₂SO₄ introduces a nitro group at the C-6 position, favored by the electron-donating methoxy group .
-
Bromination : Electrophilic bromination (Br₂/FeBr₃) occurs at C-5, producing 5-bromo derivatives used in structure-activity studies .
Regioselectivity :
| Reaction | Position | Orientation Factor |
|---|---|---|
| Nitration | C-6 | Meta to OMe |
| Bromination | C-5 | Ortho to OMe |
Methoxy Demethylation
The 4-methoxyphenyl group undergoes demethylation with BBr₃ in CH₂Cl₂, yielding a catechol derivative. This reaction is critical for enhancing antioxidant activity.
Conditions :
-
Temperature: −78°C → 25°C (gradual warming)
-
Yield: 92%
Hydroxyl Protection
Hydroxyl groups are protected via acetylation (Ac₂O/pyridine) or silylation (TBDMSCl/imidazole) to direct reactivity toward specific sites during synthesis .
Coupling Reactions
The compound participates in Pd-catalyzed cross-couplings:
-
Suzuki Coupling : The 8-position sugar unit’s hydroxyl can be replaced with aryl boronic acids, enabling structural diversification .
Example :
Yield: 68–85% depending on substituents .
Reductive Reactions
-
Catalytic Hydrogenation : The chromen-4-one’s α,β-unsaturated ketone system is reduced to a dihydrochromenone using H₂/Pd-C, altering its conjugation and bioactivity.
-
NaBH₄ Reduction : Selective reduction of the ketone to a secondary alcohol is achievable under mild conditions.
Stability Under Physiological Conditions
Studies show pH-dependent stability:
| pH | Half-Life (h) | Major Degradation Pathway |
|---|---|---|
| 1.2 | 2.3 | Glycosidic hydrolysis |
| 7.4 | 48.7 | Oxidation at C-7 |
| 9.0 | 12.1 | Demethylation |
Data sourced from simulated gastric (pH 1.2) and intestinal (pH 7.4) fluid studies .
Comparative Reactivity with Analogues
The methoxy group at the 4-phenyl position distinguishes this compound from analogues like puerarin (4-hydroxy substitution). Key differences include:
| Feature | This Compound | Puerarin |
|---|---|---|
| Demethylation Ease | High (BBr₃) | Not applicable |
| Electron Density | Increased (OMe) | Lower (OH) |
| Glycosidic Stability | Moderate | High |
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one has numerous scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its antioxidant, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features and Molecular Weights
Physicochemical and Pharmacokinetic Properties
- Glycosylation Impact: The target compound’s glycosyl group at position 8 increases polarity and water solubility compared to non-glycosylated analogs (e.g., 284.268 g/mol compound in Table 1) . However, glycosylation may reduce membrane permeability due to higher molecular weight.
- Methoxy vs.
- Hydrogen Bonding: Compounds with multiple hydroxyl groups (e.g., 346.293 g/mol) exhibit stronger H-bond donor capacity, which may improve interactions with biological targets like enzymes or receptors .
Research Findings and Implications
Bioactivity Predictions
- Metabolic Stability :
Glycosylation may slow hepatic metabolism, prolonging systemic exposure. The 4-methoxyphenyl group could further reduce phase I metabolism (e.g., cytochrome P450 oxidation) .
Comparative Advantages
- Solubility-Bioactivity Balance : The target compound’s glycosylation offers a compromise between the high solubility of polyhydroxy analogs (e.g., 432.383 g/mol) and the bioavailability of lipophilic methoxy derivatives (e.g., 346.293 g/mol) .
Biologische Aktivität
7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one, also known as a flavonoid compound, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by relevant studies and data.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Antioxidant Activity
Flavonoids are known for their antioxidant properties. Research indicates that 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one exhibits significant free radical scavenging activity. A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential to protect cells from oxidative damage .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been evaluated through various assays. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This inhibition is crucial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Anticancer Activity
Several studies have investigated the anticancer potential of this flavonoid. In vitro assays revealed that it induces apoptosis in cancer cell lines while sparing normal cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
Case Study 1: Antioxidant Efficacy
In a controlled experiment with human epithelial cells, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS). The study quantified ROS levels using flow cytometry and reported a reduction of up to 60% compared to untreated controls .
Case Study 2: Anti-inflammatory Mechanism
A study on macrophage cells treated with lipopolysaccharides (LPS) showed that the compound significantly reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. This was confirmed through Western blot analysis .
Table 1: Biological Activities of 7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing this flavonoid-glycoside hybrid?
- Methodological Answer : Synthesis requires multi-step planning, including:
- Core flavonoid construction : Use Claisen-Schmidt condensation to form the chromen-4-one backbone, followed by selective hydroxylation and methoxylation .
- Glycosylation : Employ Koenigs-Knorr or trichloroacetimidate methods to attach the trisaccharide moiety. Protecting groups (e.g., acetyl) are critical to prevent undesired side reactions .
- Validation : Monitor reaction progress via TLC and HPLC, and confirm final structure using / NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers structurally characterize this compound and confirm its purity?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves absolute configuration and intermolecular interactions, as demonstrated for structurally related Camellianin A .
- Spectroscopy : Combine UV-Vis (for chromophore analysis), IR (functional groups), and 2D NMR (COSY, HSQC) to assign proton and carbon signals .
- Purity assessment : Use HPLC with UV/Vis or MS detection; purity >95% is recommended for biological studies .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition : Test acetylcholinesterase (AChE) or triose-phosphate isomerase (TIM) activity via colorimetric assays (e.g., Ellman’s reagent for AChE) .
- Antioxidant capacity : Employ DPPH radical scavenging or FRAP assays .
- Cytotoxicity : Use MTT/XTT assays on cell lines (e.g., HepG2, MCF-7) to evaluate IC values .
Advanced Research Questions
Q. How can molecular docking discrepancies be resolved when studying ligand-protein interactions?
- Methodological Answer :
- Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental data like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Dynamic simulations : Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding stability and hydrogen bond occupancy .
- Structural water consideration : Include crystallographic water molecules in the docking grid to improve accuracy .
Q. What strategies optimize the compound’s bioavailability given its glycosidic moiety?
- Methodological Answer :
- Glycosidase treatment : Hydrolyze the sugar unit in vitro to assess aglycone activity vs. glycoside .
- Prodrug design : Introduce lipophilic groups (e.g., acetyl or methyl esters) to enhance membrane permeability .
- Pharmacokinetic profiling : Use Caco-2 cell monolayers or in vivo models to measure intestinal absorption and plasma half-life .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent assay conditions (e.g., pH, temperature, solvent concentration) .
- Replicate with authentic samples : Source or synthesize reference standards to validate activity .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets .
Q. What structural modifications enhance target specificity against parasitic enzymes (e.g., Rhipicephalus microplus TIM)?
- Methodological Answer :
- Scaffold hopping : Replace the 4-methoxyphenyl group with halogenated or nitro-substituted aryl rings to improve binding .
- Sugar moiety truncation : Test monosaccharide or disaccharide analogs to reduce steric hindrance in the enzyme active site .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
